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Compound of Interest

4-N-BOC-AMINO-4-
CARBOXYTETRAHYDROPYRAN

Cat. No. B067323

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of
4-N-BOC-amino-4-carboxytetrahydropyran. The document details the key analytical
techniques and experimental protocols utilized to confirm the chemical structure of this
compound, which serves as a valuable building block in medicinal chemistry and drug
development.

Chemical Structure and Properties

4-N-BOC-amino-4-carboxytetrahydropyran, also known as 4-(tert-
butoxycarbonylamino)tetrahydropyran-4-carboxylic acid, is a heterocyclic amino acid derivative.
The presence of the tetrahydropyran ring introduces conformational rigidity, making it a useful
scaffold in the design of peptidomimetics and other complex organic molecules. The tert-
butyloxycarbonyl (BOC) protecting group on the amine allows for its use in standard peptide
synthesis protocols.

Table 1: Physicochemical Properties of 4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN
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Property Value Reference(s)
CAS Number 172843-97-9
Molecular Formula C11H19NOs
Molecular Weight 245.27 g/mol
White to off-white crystalline
Appearance
powder
Melting Point ~157 °C (with decomposition)
N Soluble in water (15 g/L at
Solubility

25°C)

Synthesis Pathway

The synthesis of 4-N-BOC-amino-4-carboxytetrahydropyran typically commences from
tetrahydropyran-4-one. A common synthetic route involves a multi-step process beginning with
a Strecker synthesis, followed by hydrolysis and subsequent protection of the resulting amino
group with a BOC moiety.

Strecker Synthesis
(NaCN, NHsCl)

BOC Protection
((Boc)20, base)

4-N-BOC-amino-4-
carboxytetrahydropyran

4-Amino-tetrahydropyran-
4-carboxylic Acid

Tetrahydropyran-4-one a-Aminonitrile Intermediate

Acid Hydrolysis

Click to download full resolution via product page
Caption: Synthetic route to 4-N-BOC-amino-4-carboxytetrahydropyran.

Spectroscopic Data for Structure Elucidation

The confirmation of the chemical structure of 4-N-BOC-amino-4-carboxytetrahydropyran
relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance
(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

Table 2: Predicted *H NMR Spectral Data for 4-N-BOC-AMINO-4-
CARBOXYTETRAHYDROPYRAN

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~1.45 Singlet 9H tert-butyl (BOC group)
Tetrahydropyran ring
1.80-2.20 Multiplet 4H protons (axial and
equatorial)
Tetrahydropyran ring
3.50-3.90 Multiplet 4H protons adjacent to
oxygen
~5.0 Broad Singlet 1H N-H (amide)
>10 Very Broad Singlet 1H O-H (carboxylic acid)
Table 3: Predicted 3C NMR Spectral Data for 4-N-BOC-AMINO-4-
CARBOXYTETRAHYDROPYRAN
Chemical Shift (6, ppm) Assighment
~28.5 tert-butyl methyl carbons (BOC group)
~35 Tetrahydropyran ring carbons
~55 Quaternary carbon of the tetrahydropyran ring

Tetrahydropyran ring carbons adjacent to

~65

oxygen
~80 Quaternary carbon of the tert-butyl group (BOC)
~155 Carbonyl carbon of the carbamate (BOC group)
~175 Carbonyl carbon of the carboxylic acid
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Expected Infrared Absorption Bands for 4-N-BOC-AMINO-4-
CARBOXYTETRAHYDROPYRAN

Wavenumber (cm~?) Functional Group Description

Carboxylic acid, very broad

3300 - 2500 O-H
stretch
~3300 N-H Amide, stretch
2950 - 2850 C-H Aliphatic stretch
Carboxylic acid carbonyl
~1710 C=0
stretch
~1685 C=0 Carbamate carbonyl stretch
~1520 N-H Amide bend
~1160 C-O Ether stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 4-N-BOC-amino-4-carboxytetrahydropyran, electrospray ionization (ESI)

Is a suitable technique.

Table 5: Predicted Mass Spectrometry Data for 4-N-BOC-AMINO-4-
CARBOXYTETRAHYDROPYRAN
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m/z Value Interpretation

246.13 [M+H]* (protonated molecule)

268.11 [M+Na]* (sodium adduct)

190.08 [M - C4HoO]"* (loss of tert-butoxy group)
146.08 [M - CsHoO2]* (loss of BOC group)

200.12 [M - COOH]J™ (loss of carboxylic acid group)

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality data for structure
elucidation.

NMR Spectroscopy Protocol

A general protocol for acquiring NMR spectra of BOC-protected amino acids is as follows:

Sample Preparation: Accurately weigh 5-10 mg of 4-N-BOC-amino-4-
carboxytetrahydropyran and dissolve it in approximately 0.6 mL of a suitable deuterated
solvent (e.g., CDClz, DMSO-ds, or D20) in a clean, dry vial.

Transfer: Transfer the solution to a 5 mm NMR tube.

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using
the deuterium signal from the solvent. Tune and shim the instrument to optimize the
magnetic field homogeneity.

IH NMR Acquisition: Acquire a *H NMR spectrum using standard parameters (e.g., 400 MHz
spectrometer, 16 scans, 1-second relaxation delay).

13C NMR Acquisition: Acquire a proton-decoupled 3C NMR spectrum (e.g., 100 MHz, 1024
scans, 2-second relaxation delay).

Data Processing: Process both spectra using appropriate software. This includes Fourier
transformation, phase correction, and baseline correction. Calibrate the spectra using the
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residual solvent peak.

IR Spectroscopy Protocol

The thin solid film method is a common and effective way to prepare solid samples for IR
analysis:

e Sample Preparation: Dissolve a small amount (2-5 mg) of 4-N-BOC-amino-4-
carboxytetrahydropyran in a few drops of a volatile solvent (e.g., methylene chloride or
acetone) in a small vial.

o Film Deposition: Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

» Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of
the compound on the plate.

o Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and
acquire the spectrum.

Mass Spectrometry Protocol

A general procedure for ESI-MS analysis is as follows:

o Sample Preparation: Prepare a dilute solution of 4-N-BOC-amino-4-
carboxytetrahydropyran (e.g., 1 mg/mL) in a suitable solvent system, such as a mixture of
water and acetonitrile with a small amount of formic acid to promote protonation.

« Infusion: Infuse the sample solution directly into the electrospray source of the mass
spectrometer at a constant flow rate using a syringe pump.

« lonization: Apply a high voltage to the ESI needle to generate a fine spray of charged
droplets.

o Data Acquisition: Acquire the mass spectrum in positive ion mode to observe protonated
molecules and common adducts.

Structure Elucidation Workflow
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The logical flow for the structure elucidation of 4-N-BOC-amino-4-carboxytetrahydropyran is
depicted in the following diagram.

4 Synthesis & Purification
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Caption: Workflow for the structure elucidation of the target molecule.

By following these established analytical procedures and interpreting the resulting data, the
chemical structure of 4-N-BOC-amino-4-carboxytetrahydropyran can be unequivocally
confirmed. This foundational characterization is essential for its application in further research
and development in the pharmaceutical industry.

¢ To cite this document: BenchChem. [Unveiling the Structure of 4-N-BOC-AMINO-4-
CARBOXYTETRAHYDROPYRAN: A Technical Guide]. BenchChem, [2025]. [Online PDF].
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Available at: [https://www.benchchem.com/product/b067323#4-n-boc-amino-4-
carboxytetrahydropyran-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b067323#4-n-boc-amino-4-carboxytetrahydropyran-structure-elucidation
https://www.benchchem.com/product/b067323#4-n-boc-amino-4-carboxytetrahydropyran-structure-elucidation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b067323?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b067323?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

